molecular formula C9H7FN2O3S B12901223 2-(2-Fluorophenyl)-5-(methanesulfonyl)-1,3,4-oxadiazole CAS No. 142225-93-2

2-(2-Fluorophenyl)-5-(methanesulfonyl)-1,3,4-oxadiazole

Cat. No.: B12901223
CAS No.: 142225-93-2
M. Wt: 242.23 g/mol
InChI Key: XOLZWFDOJBTQRF-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the fluorophenyl and methylsulfonyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenyl methyl sulfone: Shares the fluorophenyl and sulfonyl groups but lacks the oxadiazole ring.

    Fluorosulfonyl radicals: Used in the synthesis of sulfonyl fluorides, which have applications in organic synthesis and materials science.

    Trifluoromethyl phenyl sulfone: Known for its role as a nucleophilic trifluoromethylating agent.

Uniqueness

2-(2-Fluorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

CAS No.

142225-93-2

Molecular Formula

C9H7FN2O3S

Molecular Weight

242.23 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole

InChI

InChI=1S/C9H7FN2O3S/c1-16(13,14)9-12-11-8(15-9)6-4-2-3-5-7(6)10/h2-5H,1H3

InChI Key

XOLZWFDOJBTQRF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(O1)C2=CC=CC=C2F

Origin of Product

United States

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